molecular formula C3H7ClN4 B1432195 4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 1461658-32-1

4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No. B1432195
CAS RN: 1461658-32-1
M. Wt: 134.57 g/mol
InChI Key: UWINVSSMBJNKCN-UHFFFAOYSA-N
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Description

“4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .


Molecular Structure Analysis

The molecular structure of “4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride” is characterized by the presence of a triazole nucleus, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The InChI code for this compound is 1S/C2H4N4/c3-2-4-1-5-6-2/h1H, (H3,3,4,5,6) .


Chemical Reactions Analysis

Triazoles, including “4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride”, can participate in a variety of chemical reactions. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The empirical formula of “4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride” is C2H4N4, and its molecular weight is 84.08 . It is a solid compound .

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles have been widely used in drug discovery due to their versatile framework which allows for the creation of a vast array of pharmacologically active compounds. They have been incorporated into molecules with antibacterial, antifungal, anticancer, and antiviral properties .

Mechanism of Action

While the specific mechanism of action for “4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride” is not mentioned in the search results, triazoles in general are known to interact with biological systems through hydrogen-bonding and dipole interactions with various enzymes and receptors .

properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWINVSSMBJNKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4H-1,2,4-triazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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